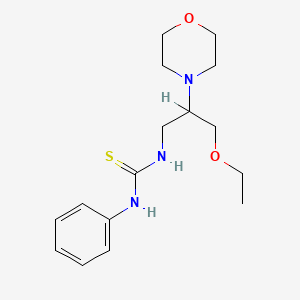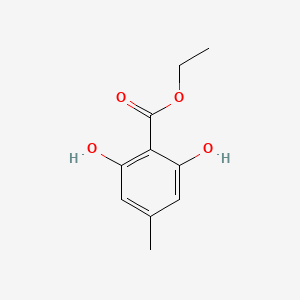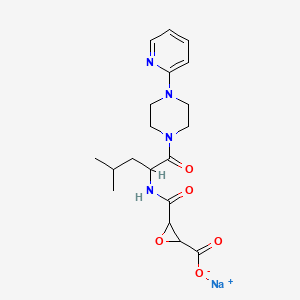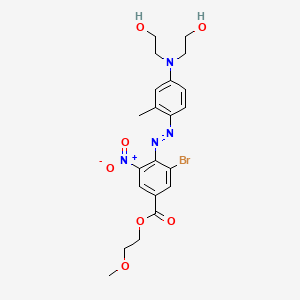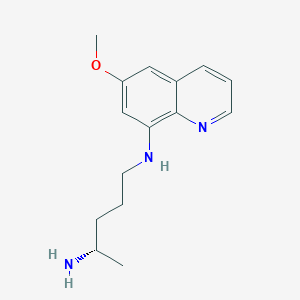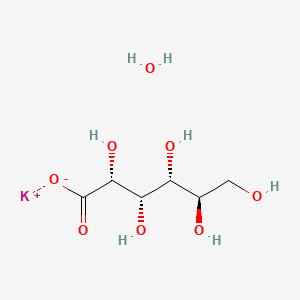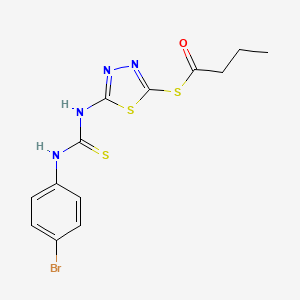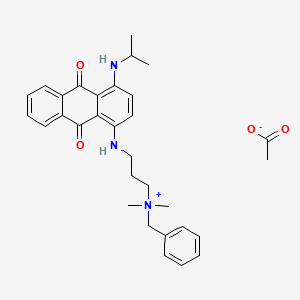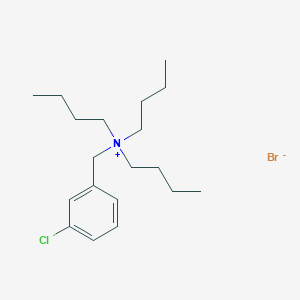
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a diazonium group, which is a functional group commonly used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene. This process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions under controlled conditions. The process includes the careful handling of reagents and the maintenance of low temperatures to prevent decomposition. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: This compound can participate in azo coupling reactions, forming azo compounds that are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: These reactions often require the presence of phenols or aromatic amines as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-methylaminobenzenediazonium tetrafluoroborate
Uniqueness
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
84196-04-3 |
|---|---|
Fórmula molecular |
C14H12BCl2F4N3O |
Peso molecular |
396.0 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H12Cl2N3O.BF4/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;2-1(3,4)5/h3-8H,1-2H3;/q+1;-1 |
Clave InChI |
PHPOJEIZIWDLPP-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


